![molecular formula C22H19FN6O5 B2393063 2-(4-fluorophenoxy)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922061-78-7](/img/structure/B2393063.png)
2-(4-fluorophenoxy)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H19FN6O5 and its molecular weight is 466.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-fluorophenoxy)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic implications based on available research findings.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves multi-step organic reactions, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent modifications to introduce the 4-fluorophenoxy and nitrobenzyl groups. The structure can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the presence of functional groups critical for biological activity.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit various cancer cell lines. A study found that compounds with the pyrazolo[3,4-d]pyrimidine scaffold demonstrated IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
Antimicrobial Activity
The presence of the 4-nitrobenzyl moiety in related compounds has been associated with antimicrobial activity. In vitro studies suggest that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria. A related compound was reported to show promising antifungal activity against several species, indicating a broad spectrum of antimicrobial effects .
The mechanisms by which these compounds exert their biological effects are often linked to their ability to interact with specific molecular targets:
- Inhibition of Enzymes : Some studies suggest that similar compounds may act as inhibitors of key enzymes involved in cancer metabolism or microbial resistance mechanisms .
- Induction of Apoptosis : There is evidence that these compounds can induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins .
Study 1: Anticancer Activity Evaluation
A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. The compound exhibited an IC50 value of 6.2 μM against HCT-116 cells, highlighting its potential as an anticancer agent. The study utilized flow cytometry to assess apoptosis and found significant increases in apoptotic cell populations upon treatment with the compound .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that derivatives with nitro substituents had enhanced activity compared to those without, suggesting that the nitro group plays a crucial role in enhancing antimicrobial potency .
Table 1: Biological Activity Summary
Activity Type | Cell Line/Organism | IC50 Value (μM) | Reference |
---|---|---|---|
Anticancer | HCT-116 | 6.2 | |
Anticancer | T47D | 27.3 | |
Antimicrobial | Staphylococcus aureus | 15.0 | |
Antimicrobial | Escherichia coli | 20.5 |
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibition of key metabolic enzymes |
Apoptosis Induction | Activation of apoptotic pathways in cancer cells |
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent . Research indicates that it may inhibit polo-like kinase 1 (Plk1), a critical target in various human cancers. Inhibitors of Plk1 have shown promise in preclinical studies due to their ability to disrupt mitotic progression in cancer cells. For instance:
- Inhibition of Plk1 : Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit Plk1 with IC50 values in the low nanomolar range, supporting further development for cancer therapeutics.
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor , particularly against phosphodiesterases (PDEs). PDEs play a crucial role in cellular signaling pathways, and inhibition can lead to increased levels of cyclic nucleotides. For example:
- PDE Inhibition : Related compounds have demonstrated moderate inhibitory activity against PDE9A, which can influence various physiological processes.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidines indicates that modifications to the core structure can significantly impact biological activity. Key findings include:
- Substituents on the benzyl group : Enhancements in binding affinity and selectivity towards specific targets.
- Fluorine atoms : Often included to improve metabolic stability and lipophilicity.
Case Studies
Several case studies highlight the biological activity of similar compounds within the same class:
Study Focus | Findings |
---|---|
Inhibition of Plk1 | Derivatives showed effective inhibition with low nanomolar IC50 values. |
PDE Inhibition | Modifications led to compounds with enhanced selectivity and reduced cytotoxicity. |
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O5/c23-16-3-7-18(8-4-16)34-13-20(30)24-9-10-28-21-19(11-26-28)22(31)27(14-25-21)12-15-1-5-17(6-2-15)29(32)33/h1-8,11,14H,9-10,12-13H2,(H,24,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBOCZLLXSUSEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.